![molecular formula C18H15N3O B11715311 2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)
2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-metilfenil)-3-oxopropanonitrilo-2-[(2E)-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ilideno] es un compuesto orgánico complejo con una estructura única que incluye un anillo benzodiazol y un grupo nitrilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-metilfenil)-3-oxopropanonitrilo-2-[(2E)-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ilideno] normalmente implica la condensación de derivados de benzodiazol apropiados con compuestos que contienen nitrilo en condiciones controladas. La reacción a menudo requiere el uso de catalizadores y solventes específicos para lograr altos rendimientos y pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la rentabilidad y la escalabilidad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-metilfenil)-3-oxopropanonitrilo-2-[(2E)-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ilideno] se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden modificar el anillo de benzodiazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los agentes halogenantes y los nucleófilos se emplean comúnmente.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
3-(2-metilfenil)-3-oxopropanonitrilo-2-[(2E)-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ilideno] tiene varias aplicaciones de investigación científica:
Química: Utilizado como precursor en la síntesis de moléculas orgánicas complejas.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su potencial como agente terapéutico en diversas enfermedades.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 3-(2-metilfenil)-3-oxopropanonitrilo-2-[(2E)-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ilideno] implica su interacción con objetivos moleculares como enzimas y receptores. El compuesto puede inhibir o activar vías específicas, lo que lleva a sus efectos observados. Se requieren estudios detallados para dilucidar los mecanismos moleculares exactos y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos similares
2-Metoxifenil isocianato: Conocido por sus propiedades quimioselectivas.
Imidazo[1,2-a]piridinas: Reconocidas por su amplia gama de aplicaciones en química medicinal.
Singularidad
3-(2-metilfenil)-3-oxopropanonitrilo-2-[(2E)-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ilideno] destaca por su estructura única, que combina un anillo benzodiazol con un grupo nitrilo, ofreciendo propiedades químicas y biológicas distintas.
Este artículo detallado proporciona una descripción general completa de 3-(2-metilfenil)-3-oxopropanonitrilo-2-[(2E)-1-metil-2,3-dihidro-1H-1,3-benzodiazol-2-ilideno], cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C18H15N3O |
|---|---|
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(2-methylphenyl)prop-2-enenitrile |
InChI |
InChI=1S/C18H15N3O/c1-12-7-3-4-8-13(12)17(22)14(11-19)18-20-15-9-5-6-10-16(15)21(18)2/h3-10,22H,1-2H3 |
Clave InChI |
PAAIPCWQTPHZKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=C(C#N)C2=NC3=CC=CC=C3N2C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1R,2S)-2-(thiophen-2-yl)cyclopropyl]ethan-1-one](/img/structure/B11715233.png)
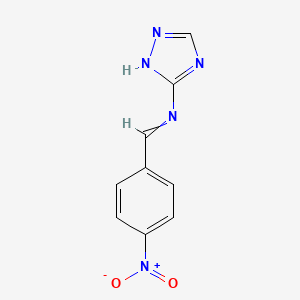
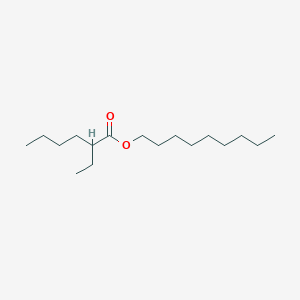

![[1-(3-Ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine](/img/structure/B11715262.png)
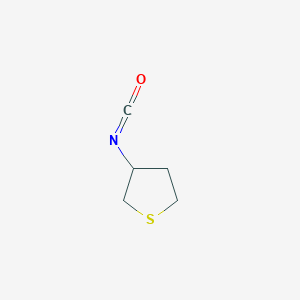
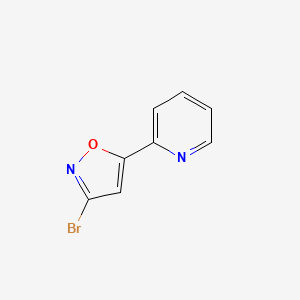
![N-[2,2-dichloro-1-(phenylsulfonyl)ethyl]benzamide](/img/structure/B11715281.png)
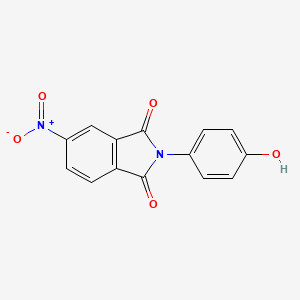




![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)
